molecular formula C13H11BrO2 B11847911 1-(6-Bromo-2-methoxynaphthalen-1-yl)ethanone CAS No. 169295-55-0

1-(6-Bromo-2-methoxynaphthalen-1-yl)ethanone

Cat. No.: B11847911
CAS No.: 169295-55-0
M. Wt: 279.13 g/mol
InChI Key: CDRULXWHUOEENR-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-methoxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C13H11BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2-methoxynaphthalen-1-yl)ethanone typically involves the bromination of 2-methoxynaphthalene followed by acylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromo derivative is then subjected to Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-2-methoxynaphthalen-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: 1-(6-Bromo-2-naphthyl)ethanone.

    Reduction: 1-(6-Bromo-2-methoxynaphthalen-1-yl)ethanol.

Scientific Research Applications

1-(6-Bromo-2-methoxynaphthalen-1-yl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.

    Material Science: Utilized in the preparation of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-methoxynaphthalen-1-yl)ethanone depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways related to its functional groups.

Comparison with Similar Compounds

  • 1-(6-Methoxynaphthalen-2-yl)ethanone
  • 1-(6-Bromo-2-naphthyl)ethanone
  • 1-(6-Methoxynaphthalen-1-yl)ethanone

Comparison: 1-(6-Bromo-2-methoxynaphthalen-1-yl)ethanone is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring

Properties

CAS No.

169295-55-0

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

1-(6-bromo-2-methoxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H11BrO2/c1-8(15)13-11-5-4-10(14)7-9(11)3-6-12(13)16-2/h3-7H,1-2H3

InChI Key

CDRULXWHUOEENR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C=CC(=C2)Br)OC

Origin of Product

United States

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